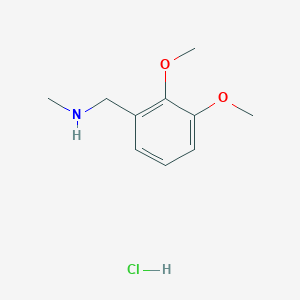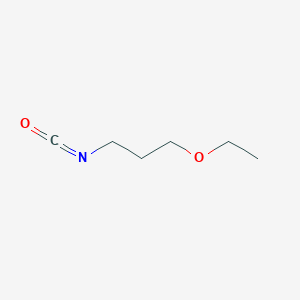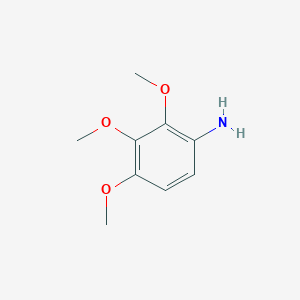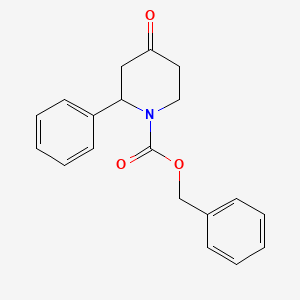
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis process for “1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride” is not available, related compounds have been synthesized using various techniques . For instance, novel 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Applications De Recherche Scientifique
1. Application in Anticancer Research
- Summary of Application: The compound 1,2,4-triazole derivatives, which share a similar structure to the compound you mentioned, have been synthesized and evaluated for their anticancer activity .
- Methods of Application: The synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
2. Application in Pain Management
- Summary of Application: A novel synthetic chalcone, 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP), which shares a similar structure to the compound you mentioned, has been investigated for its antinociceptive effects in several mouse models of induced nociception .
- Methods of Application: The antinociceptive effects were investigated by intraperitoneal administration of DMFP in several mouse models of induced nociception .
- Results: The administration of DMFP produced significant attenuation on the acetic acid-induced abdominal-writhing test. It also produced a significant increase in response latency time in the hot-plate test and a marked reduction in time spent licking the injected paw in both phases of the formalin-induced paw-licking test .
3. Application in Neuropharmacology
- Summary of Application: Compounds with a 1,2,4-oxadiazole ring, which shares a similar structure to the compound you mentioned, have been synthesized and evaluated for their affinity and selectivity to σ1 and σ2 receptors .
- Methods of Application: The synthesized compounds were evaluated in vitro in primary σ1 and σ2 binding assay using radiolabelled ligands [^3H]-(+)-pentazocine and [^3H]-di-o-tolylguanidine .
- Results: The compound 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole showed the highest affinity and selectivity to σ1 receptor with Ki values of 0.28 .
4. Application in Antimicrobial Research
- Summary of Application: The compound 1,2,4-triazole derivatives, which share a similar structure to the compound you mentioned, have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application: The synthesized compounds were evaluated against several bacterial and fungal strains using the disc diffusion method .
- Results: Some of the synthesized compounds showed promising antimicrobial activity against the tested strains .
Orientations Futures
While specific future directions for “1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride” are not available, research on related compounds suggests potential applications in various fields . For instance, some compounds have shown promising results in preclinical studies for their potential use in treating certain types of cancer .
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-5-4-6-9(12-2)10(8)13-3;/h4-6,11H,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFAEGLXWFVYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589494 |
Source


|
| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride | |
CAS RN |
1158741-90-2 |
Source


|
| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)
![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)









